Cas no 866010-70-0 (2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one)

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core linked to a benzylpiperazine moiety via a methylene bridge. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to its dual functionality. The quinazolinone scaffold is known for its bioactivity in enzyme inhibition and receptor modulation, while the benzylpiperazine group enhances solubility and binding affinity. The compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Its stability under standard laboratory conditions and well-characterized reactivity profile further support its utility in exploratory studies targeting CNS or kinase-related pathways.
2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one structure
866010-70-0 structure
Product name:2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
CAS No:866010-70-0
MF:C20H22N4O
MW:334.414884090424
CID:5692541
PubChem ID:135452619

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • STK578381
    • AKOS005502775
    • AKOS000406381
    • 2-((4-Benzylpiperazin-1-yl)methyl)quinazolin-4-ol
    • AKOS002269152
    • HMS1700O15
    • 2-[(4-benzylpiperazin-1-yl)methyl]quinazolin-4(3H)-one
    • BRD-K86293968-001-01-1
    • 2-[(4-benzylpiperazin-1-yl)methyl]quinazolin-4-ol
    • 2-(4-benzylpiperazin-1-ylmethyl)-3H-quinazolin-4-one
    • MS-3198
    • 2-(4-Benzylpiperazine-1-ylmethyl)-3H-quinazolin-4-one
    • STL376793
    • 866010-70-0
    • 2-[(4-benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
    • 2-((4-benzylpiperazin-1-yl)methyl)quinazolin-4(1H)-one
    • Z44494079
    • 2-[(4-benzylpiperazino)methyl]-4(3H)-quinazolinone
    • STK231437
    • GCTRMRSOTGJIFH-UHFFFAOYSA-N
    • CS-0270003
    • SR-01000310125-1
    • SCHEMBL4631962
    • 2-[(4-benzylpiperazin-1-yl)methyl]quinazolin-4(1H)-one
    • 2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3H-QUINAZOLIN-4-ONE
    • SR-01000310125
    • 2-[(4-benzylpiperazin-1-yl)methyl]-1H-quinazolin-4-one
    • 4(3H)-Quinazolinone, 2-[[4-(phenylmethyl)-1-piperazinyl]methyl]-
    • 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25)
    • InChI Key: GCTRMRSOTGJIFH-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)NC=1CN1CCN(CC2=CC=CC=C2)CC1

Computed Properties

  • Exact Mass: 334.17936134g/mol
  • Monoisotopic Mass: 334.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.9Ų

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340673-1g
2-((4-Benzylpiperazin-1-yl)methyl)quinazolin-4-ol
866010-70-0 90%
1g
¥2881.00 2024-04-28

Additional information on 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Comprehensive Overview of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS No. 866010-70-0)

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS No. 866010-70-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a benzylpiperazine moiety in its structure further enhances its pharmacological relevance, making it a subject of interest for drug discovery and development.

The molecular formula of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is C21H24N4O, with a molecular weight of 348.45 g/mol. Its structure combines a quinazolinone core with a benzylpiperazine side chain, which contributes to its potential interactions with various biological targets. Researchers have explored its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in the treatment of neurological and psychiatric disorders.

In recent years, the compound has been studied for its potential applications in central nervous system (CNS) disorders. The benzylpiperazine group is known to influence receptor binding affinity, which could be leveraged in the design of novel therapeutics for conditions such as anxiety, depression, and cognitive impairments. Additionally, the quinazolinone scaffold has been associated with anti-inflammatory and anticancer properties, broadening the scope of its investigational use.

From a synthetic chemistry perspective, 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is typically synthesized through multi-step organic reactions involving condensation and alkylation processes. The compound's purity and stability are critical for its application in research, and advanced analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its properties. These methods ensure the compound meets the stringent requirements for preclinical and clinical studies.

The growing interest in quinazolinone derivatives has led to increased searches for CAS No. 866010-70-0 in academic and industrial databases. Researchers often inquire about its synthesis methods, biological activity, and potential therapeutic applications. The compound's versatility makes it a valuable tool for exploring new drug candidates, particularly in the fields of neuropharmacology and oncology.

Another area of interest is the compound's structure-activity relationship (SAR), which helps scientists understand how modifications to its molecular framework can enhance its efficacy and selectivity. For instance, substituting the benzyl group or altering the piperazine ring can lead to derivatives with improved pharmacokinetic profiles. Such insights are crucial for optimizing drug candidates and reducing adverse effects.

In the context of drug discovery, 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one serves as a promising scaffold for developing small-molecule inhibitors. Its ability to interact with enzymes and receptors involved in disease pathways underscores its potential as a lead compound. Recent studies have also explored its role in epigenetic modulation, a hot topic in contemporary biomedical research.

As the demand for innovative therapeutics grows, compounds like 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one are likely to remain at the forefront of scientific inquiry. Its combination of a quinazolinone core and a benzylpiperazine side chain offers a unique platform for designing molecules with tailored biological effects. Future research may focus on its application in personalized medicine, where its modular structure could be adapted to target specific patient populations.

In summary, 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS No. 866010-70-0) represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a valuable asset in the quest for new treatments. Whether in academia or industry, this compound continues to inspire innovative research and holds promise for addressing unmet medical needs.

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